molecular formula C16H18N2OS B1192924 JC1-40

JC1-40

Cat. No.: B1192924
M. Wt: 286.393
InChI Key: WTJHYYAEJUIEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JC1-40 is a synthetic thiourea derivative identified as a potent activator of the retinoic acid receptor-related orphan receptor-alpha (RORα), a nuclear receptor implicated in lipid metabolism, oxidative stress regulation, and inflammation . It binds directly to RORα’s ligand-binding domain (LBD), inducing conformational changes that enhance the receptor’s transcriptional activity . Preclinical studies demonstrate its efficacy in mitigating non-alcoholic steatohepatitis (NASH) by reducing hepatic lipid peroxidation, reactive oxygen species (ROS), and pro-inflammatory cytokines (e.g., TNFα, IL-1β) while upregulating antioxidant enzymes such as superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPx1) . In murine models, oral administration of this compound (5–10 mg/kg) significantly attenuates liver injury markers (e.g., GPT, GOT), hepatic triglyceride (TG) accumulation, and fibrosis mediators like TGFβ . Beyond hepatic applications, this compound enhances mitochondrial biogenesis in skeletal muscle by increasing mitochondrial transcription factor A (TFAM) and GABPα expression, counteracting lipid-induced myosteatosis .

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.393

IUPAC Name

1-(4-Benzyloxy-benzyl)-3-methyl-thiourea

InChI

InChI=1S/C16H18N2OS/c1-17-16(20)18-11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,20)

InChI Key

WTJHYYAEJUIEOB-UHFFFAOYSA-N

SMILES

S=C(NC)NCC1=CC=C(OCC2=CC=CC=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JC1-40;  JC1 40;  JC140

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Effects on Antioxidant and Inflammatory Markers

Compound Model (Dose) SOD2/GPx1 Upregulation ROS Reduction TNFα/IL-1β Suppression Reference
This compound MCD-diet mice (10 mg/kg) 2.5-fold (SOD2), 3-fold (GPx1) 60% ↓ 50–70% ↓
Cholesterol sulfate (CS) Primary hepatocytes (1.5 mM oleic acid) 1.8-fold (SOD2), 2-fold (GPx1) 40% ↓ 30–50% ↓
CH-sulfate PA-challenged C2C12 cells (20 μM) 1.5-fold (TFAM) 35% ↓ N/A

This compound outperforms CS and CH-sulfate in ROS scavenging and anti-inflammatory effects, likely due to its prolonged receptor activation and broader tissue penetration .

Mitochondrial Function Enhancement

Table 2: Impact on Mitochondrial Biomarkers

Compound Model Mitochondrial Area ↑ SDHA/COX4 Expression ↑ Lipid Droplet ↓ Reference
This compound HFD-fed mice (5 mg/kg) 45% ↑ 2.1-fold (SDHA) 60% ↓
CH-sulfate PA-treated C2C12 cells 25% ↑ 1.4-fold (COX4) 30% ↓

This compound restores mitochondrial mass and oxidative capacity more effectively than CH-sulfate, critical for combating lipid accumulation in muscle and liver .

Pharmacokinetic and Therapeutic Advantages

  • Specificity: Unlike non-selective antioxidants (e.g., NAC), this compound targets RORα-driven pathways, ensuring precise upregulation of SOD2/GPx1 without off-target effects .
  • Dosage Efficiency : this compound achieves therapeutic effects at lower doses (5 mg/kg) compared to CS, which requires higher concentrations (1.5 mM) for partial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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